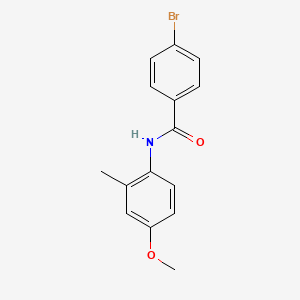

4-bromo-N-(4-methoxy-2-methylphenyl)benzamide

Vue d'ensemble

Description

4-bromo-N-(4-methoxy-2-methylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzamide structure. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide typically involves the following steps:

Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Amidation: The formation of the benzamide structure. This involves reacting the brominated benzene derivative with 4-methoxy-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic and cross-coupling substitutions, enabling structural diversification.

Key Reaction Pathways:

-

Suzuki–Miyaura Coupling :

Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives. A study on structurally analogous brominated benzamides achieved 60–85% yields using Pd(PPh₃)₄, 1,4-dioxane/water (10:1), and 90°C for 24 hours . -

Buchwald–Hartwig Amination :

Substitutes bromine with amines using Pd catalysts. For example, coupling with morpholine in toluene at 100°C yields 4-morpholino derivatives.

Comparative Reaction Conditions:

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, 1,4-dioxane/H₂O, 90°C | 60–85% | |

| Nucleophilic Substitution | K₂CO₃, MeOH, 50°C | 57% |

Methoxy Group Reactivity

The methoxy group participates in demethylation and electrophilic substitutions under controlled conditions:

-

Demethylation :

Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, yielding a phenolic derivative. -

Electrophilic Aromatic Substitution :

Directs incoming electrophiles (e.g., nitronium ions) to the ortho and para positions relative to the methoxy group .

Amide Bond Transformations

The benzamide moiety undergoes hydrolysis and reductions:

-

Acidic Hydrolysis :

Heating with HCl (6M) cleaves the amide bond to produce 4-bromobenzoic acid and 4-methoxy-2-methylaniline. -

Reduction :

LiAlH₄ reduces the amide to a benzylamine derivative, though competing reduction of the methoxy group may occur.

Oxidation and Reduction

-

Bromine Oxidation :

Bromine can be oxidized to a ketone using KMnO₄ in acidic conditions, though this is less common due to steric hindrance . -

Methoxy Group Stability :

Resists reduction under mild conditions but may undergo cleavage with HI.

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Br | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | Biaryl derivative |

| OCH₃ | Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivative |

| CONH | Acidic Hydrolysis | HCl, Δ | Carboxylic acid + amine |

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, facilitating the development of new compounds with potentially useful properties.

Biology

The compound is utilized in biological research, particularly in studies involving enzyme inhibition and protein-ligand interactions . The presence of the bromine atom and methoxy group can enhance the compound's binding affinity to specific molecular targets, leading to significant biological effects such as inhibition or activation of various pathways.

Pharmaceutical Development

This compound has potential applications as a pharmaceutical intermediate . It may be involved in the synthesis of new drugs aimed at treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.

Industrial Applications

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enable its use in creating dyes, pigments, or other chemical products that require specific functional groups.

Comparative Data Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates development of new compounds |

| Biology | Enzyme inhibition studies | Enhances understanding of biological processes |

| Pharmaceutical | Intermediate for drug synthesis | Potential for novel therapeutics |

| Industry | Production of specialty chemicals | Expands chemical manufacturing capabilities |

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. For example:

- HeLa Cells: Showed sub-micromolar cytotoxicity.

- MCF7 Cells: Demonstrated effective inhibition of cell proliferation.

These findings suggest potential applications in cancer therapy.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related compounds, indicating effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

This suggests that the compound might have applications in treating bacterial infections.

Pharmacokinetics and Binding Studies

Investigations into pharmacokinetic properties reveal interactions with human serum albumin (HSA), which can influence therapeutic efficacy and bioavailability. Binding constants indicate moderate to strong affinities, suggesting that modifications to this compound could enhance its utility as a drug candidate.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromo-N-(2-methylphenyl)benzamide: Similar structure but lacks the methoxy group.

4-bromo-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the methyl group.

4-chloro-N-(4-methoxy-2-methylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-bromo-N-(4-methoxy-2-methylphenyl)benzamide is unique due to the presence of both the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various scientific research applications.

Activité Biologique

4-Bromo-N-(4-methoxy-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical formula for this compound is . The compound features a bromine atom and a methoxy group, which are believed to enhance its biological activity by influencing its binding affinity to target molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer progression and inflammation.

- Receptor Binding : The bromine and methoxy groups can enhance binding affinity, leading to the modulation of biological pathways associated with disease states .

- Cellular Effects : It can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting reactive oxygen species (ROS) production .

Anticancer Activity

Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. For instance:

- In Vitro Studies : Research demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including small cell lung cancer (SCLC) cells. The compound's efficacy was linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Antiviral Activity

Emerging research indicates that derivatives of benzamides may possess antiviral properties:

- Anti-HBV Activity : Related compounds have shown promise in inhibiting Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication. This suggests a potential pathway for further exploration with this compound .

Case Study 1: Anticancer Activity

A study evaluating the effects of various benzamide derivatives found that this compound significantly reduced cell viability in SCLC cell lines, with an average effective concentration (EC50) around 3.21 μM. This indicates a strong potential for further development as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of benzamide compounds revealed that modifications such as the introduction of bromine and methoxy groups could enhance biological activity. For example, variations in substituent positions on the phenyl ring were shown to affect binding affinity and selectivity towards target proteins involved in cancer progression .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Anticancer EC50 | ~3.21 μM |

| Mechanism | Enzyme inhibition, receptor modulation |

| Potential Applications | Anticancer therapy, antiviral agents |

Propriétés

IUPAC Name |

4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-9-13(19-2)7-8-14(10)17-15(18)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEPEPAJBMRTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.